The compound (3-(Benzyloxymethyl)oxetan-3-YL)methanol is an organic molecule characterized by the presence of an oxetane ring, a benzyl ether group, and a hydroxymethyl functional group. This compound is part of a broader class of oxetane derivatives, which are recognized for their unique structural features and reactivity profiles. The specific structure allows for diverse applications in organic synthesis and medicinal chemistry.
This compound can be synthesized through various organic chemistry techniques, often involving the manipulation of oxetane precursors. It is referenced in chemical databases and literature, including BenchChem and PubChem, which provide detailed information on its properties and potential applications .
(3-(Benzyloxymethyl)oxetan-3-YL)methanol falls under the category of oxetanes, a subclass of cyclic ethers. Oxetanes are four-membered cyclic structures that exhibit unique chemical reactivity due to ring strain. This compound can also be classified based on its functional groups: it contains an alcohol (hydroxymethyl) and an ether (benzyloxymethyl) moiety.
The synthesis of (3-(Benzyloxymethyl)oxetan-3-YL)methanol typically involves several key steps:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, low temperatures may be used to minimize side reactions during the formation of the oxetane ring.
The molecular structure of (3-(Benzyloxymethyl)oxetan-3-YL)methanol can be represented as follows:
This compound features a four-membered oxetane ring with a benzyl group attached to one carbon atom and a hydroxymethyl group attached to another carbon atom within the ring .
The structural data derived from spectral analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) provide insights into the functional groups present and their spatial arrangement. For example, NMR can confirm the presence of distinct hydrogen environments corresponding to the hydroxymethyl and benzyloxy groups.
(3-(Benzyloxymethyl)oxetan-3-YL)methanol can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as sodium borohydride for reduction. Reaction conditions must be optimized based on the desired transformation.
The mechanism of action for (3-(Benzyloxymethyl)oxetan-3-YL)methanol involves its interaction with various biological targets:
Data from studies suggest that compounds containing oxetane rings may influence pharmacokinetic properties, enhancing drug delivery systems.
Relevant analyses such as thermal stability assessments and solubility tests are essential for understanding its behavior in various conditions .
(3-(Benzyloxymethyl)oxetan-3-YL)methanol has several scientific applications:
Oxetanes—four-membered cyclic ethers—have emerged as strategic structural motifs in medicinal chemistry due to their unique combination of high polarity, three-dimensionality, and controllable ring strain (106 kJ·mol⁻¹). These compact heterocycles serve as versatile bioisosteres, replacing functionalities like carbonyl groups, gem-dimethyl units, or morpholine rings while improving key drug-like properties. The 3,3-disubstituted pattern is particularly valuable, as it balances synthetic accessibility with metabolic stability. Within this chemical space, (3-(Benzyloxymethyl)oxetan-3-yl)methanol exemplifies a multifunctional building block enabling diverse molecular derivatization. Its dual hydroxyl groups and benzyl-protected ether moiety facilitate modular integration into complex pharmacophores, making it a cornerstone in fragment-based drug discovery [1] [3] [6].
The 3,3-disubstitution pattern confers critical advantages for oxetane stability and functionality:
Table 1: Structural Metrics of 3,3-Disubstituted Oxetanes vs. Common Bioisosteres
Parameter | 3,3-Oxetane | gem-Dimethyl | Carbonyl |
---|---|---|---|
Volume (ų) | 43–46 | 42 | 20–25 |
Dipole Moment (D) | 3.2–3.5 | 0.1 | 2.5–3.0 |
H-Bond Acceptor Strength | High | None | High |
Ring Strain (kJ·mol⁻¹) | 106 | N/A | N/A |
Data compiled from [1] [3] [8]
Integrating oxetanes into lead compounds systematically tunes key properties:
Table 2: Property Modulation by Oxetanes in Clinical Candidates
Drug Candidate | Role of Oxetane | Property Improvement |
---|---|---|
Fenebrutinib (BTK inhibitor) | Amino-oxetane attenuates amine basicity | Reduced hERG risk; >50% oral bioavailability |
Ziresovir (RSV inhibitor) | Oxetane solubilizes lipophilic core | Solubility: >200 μg/mL; LogD: 2.1 |
Danuglipron (GLP-1 agonist) | Replaces metabolically labile group | t₁/₂: 14 hrs (vs. 2 hrs for predecessor) |
Synthetic access to (3-(Benzyloxymethyl)oxetan-3-yl)methanol has evolved through three generations:
Table 3: Synthetic Strategies for (3-(Benzyloxymethyl)oxetan-3-yl)methanol
Method | Conditions | Yield | Advantages |
---|---|---|---|
Knoevenagel Reduction | Oxetan-3-one + CH₂O, KOH/EtOH; then NaBH₄ | 35–40% | Simple reagents |
Phosphonium-Mediated Cyclization | R-C(OH)(CH₂OH)₂ + Ph₃P/CCl₄, NEt₃ | 75–80% | Avoids epimerization |
Photoredox Spirocyclization | R-OH + Ph₂S⁺CH₂CH₂OTf, 4CzIPN/hν; KOtBu | 60–70% | Broad substrate scope |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1